3-Bromo-4-methylphenyl acetate
Overview
Description
3-Bromo-4-methylphenyl acetate is an organic compound belonging to the class of aromatic esters. It consists of a bromine atom and a methyl group attached to a benzene ring, which is further esterified with acetic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-bromo-4-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-bromo-4-methylbenzene with acetyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3-bromo-4-methylbenzoic acid.
Reduction: Reduction reactions can convert the compound to 3-bromo-4-methylbenzyl alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-4-methylbenzoic acid
Reduction: 3-Bromo-4-methylbenzyl alcohol
Substitution: Various substituted phenyl acetates depending on the nucleophile used
Scientific Research Applications
3-Bromo-4-methylphenyl acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions.
Industry: It is employed in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-methylphenyl acetate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its ester group, leading to the formation of enzyme-substrate complexes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-4-methylphenyl acetate
3-Bromo-2-methylphenyl acetate
4-Bromo-2-methylphenyl acetate
Properties
IUPAC Name |
(3-bromo-4-methylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBXIGVVBQDOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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